4,7-Dichloroisatin
Overview
Description
4,7-Dichloroisatin is an organic compound with the molecular formula C8H3Cl2NO2. It is a derivative of isatin, characterized by the presence of two chlorine atoms at the 4 and 7 positions of the indole ring. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dichloroisatin can be synthesized through several methods. One common method involves the chlorination of isatin. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 4,7-dichloroindoline.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 4,7-dichloroindoline.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dichloroisatin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4,7-Dichloroisatin involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroisatin
- 5-Methylisatin
- 5-Fluoroisatin
Comparison
4,7-Dichloroisatin is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to 5,7-Dichloroisatin, the 4,7 isomer may exhibit different chemical properties and reactivity patterns.
Properties
IUPAC Name |
4,7-dichloro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXYYWOWNFEMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370507 | |
Record name | 4,7-Dichloroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-13-2 | |
Record name | 4,7-Dichloroisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18711-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dichloroisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,7-Dichloroisatin in the synthesis of substituted tryptanthrins?
A1: While the provided research abstract [] doesn't specifically mention this compound, it highlights the use of isatin and its derivatives in the synthesis of substituted tryptanthrins. this compound, being a derivative of isatin, could potentially serve as a starting material in this synthesis. The presence of chlorine atoms at the 4 and 7 positions could influence the reactivity of the molecule and lead to the formation of unique tryptanthrin derivatives with potentially different biological activities. Further research is needed to investigate the specific role and effectiveness of this compound in this reaction and to characterize the resulting tryptanthrin products.
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